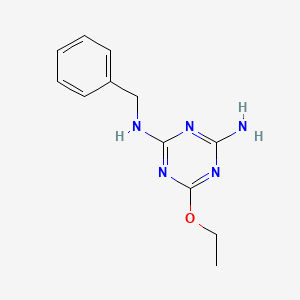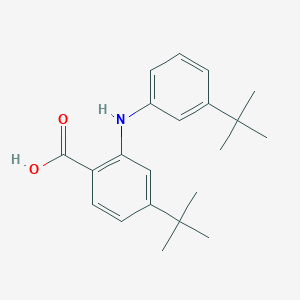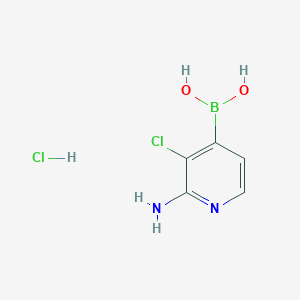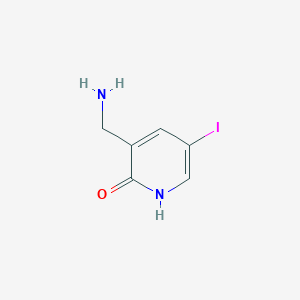
N~2~-Benzyl-6-ethoxy-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-Benzyl-6-ethoxy-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a benzyl group at the N2 position and an ethoxy group at the 6 position of the triazine ring. Triazines are widely studied for their diverse applications in various fields, including agriculture, medicine, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-Benzyl-6-ethoxy-1,3,5-triazine-2,4-diamine typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with appropriate nucleophiles. The general synthetic route can be summarized as follows:
-
Step 1: Preparation of Intermediate
- Cyanuric chloride is reacted with benzylamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at a temperature range of 0-25°C. This step results in the formation of N2-benzyl-2,4,6-trichloro-1,3,5-triazine.
-
Step 2: Substitution with Ethoxy Group
- The intermediate N2-benzyl-2,4,6-trichloro-1,3,5-triazine is then reacted with ethanol in the presence of a base such as sodium ethoxide. The reaction is typically carried out under reflux conditions for several hours. This step leads to the formation of N2-benzyl-6-ethoxy-2,4-dichloro-1,3,5-triazine.
-
Step 3: Amination
- Finally, the dichloro compound is treated with ammonia or an amine source to replace the remaining chlorine atoms with amino groups. This reaction is usually performed at elevated temperatures (50-100°C) in a suitable solvent like ethanol or methanol. The final product, N2-Benzyl-6-ethoxy-1,3,5-triazine-2,4-diamine, is obtained after purification.
Industrial Production Methods
Industrial production of N2-Benzyl-6-ethoxy-1,3,5-triazine-2,4-diamine follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency. Industrial methods may also involve continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N~2~-Benzyl-6-ethoxy-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
-
Nucleophilic Substitution
- The compound can undergo nucleophilic substitution reactions at the triazine ring, where the amino groups can be replaced by other nucleophiles such as thiols, alcohols, or amines.
-
Oxidation
- Oxidation reactions can occur at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
-
Reduction
- Reduction of the triazine ring can lead to the formation of partially or fully hydrogenated triazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium alkoxides, thiols, or secondary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at temperatures ranging from 25-100°C.
Oxidation: Oxidizing agents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) in the presence of a catalyst like palladium on carbon (Pd/C) are employed.
Major Products Formed
Nucleophilic Substitution: Substituted triazine derivatives with various functional groups.
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Hydrogenated triazine derivatives.
Aplicaciones Científicas De Investigación
N~2~-Benzyl-6-ethoxy-1,3,5-triazine-2,4-diamine has several scientific research applications:
-
Agriculture
- The compound is studied for its potential use as a herbicide due to its ability to inhibit photosynthesis in weeds. It targets the D1 protein of photosystem II, blocking electron transfer and leading to plant death .
-
Medicine
- Triazine derivatives, including N2-Benzyl-6-ethoxy-1,3,5-triazine-2,4-diamine, are investigated for their antitumor and antimicrobial properties. They can inhibit the growth of cancer cells and pathogenic microorganisms .
-
Materials Science
- The compound is used in the synthesis of advanced materials such as polymers and nanomaterials. It serves as a building block for the preparation of triazine-based polymers with enhanced thermal and mechanical properties .
Mecanismo De Acción
The mechanism of action of N2-Benzyl-6-ethoxy-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets:
-
Herbicidal Activity
- The compound binds to the QB binding site of the D1 protein in photosystem II, inhibiting electron transfer and disrupting the photosynthetic process in plants. This leads to the generation of reactive oxygen species (ROS) and subsequent cell death .
-
Antitumor Activity
- In cancer cells, the compound can induce apoptosis by interacting with cellular proteins involved in the regulation of cell death pathways. It may also inhibit DNA synthesis and repair, leading to cell cycle arrest and apoptosis .
Comparación Con Compuestos Similares
N~2~-Benzyl-6-ethoxy-1,3,5-triazine-2,4-diamine can be compared with other similar triazine compounds:
-
6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine
-
2,4,6-Tri-substituted-1,3,5-Triazines
-
6-Methyl-1,3,5-triazine-2,4-diamine
This compound stands out due to its unique combination of substituents, which confer specific properties and applications in various fields.
Propiedades
Número CAS |
62096-90-6 |
|---|---|
Fórmula molecular |
C12H15N5O |
Peso molecular |
245.28 g/mol |
Nombre IUPAC |
2-N-benzyl-6-ethoxy-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C12H15N5O/c1-2-18-12-16-10(13)15-11(17-12)14-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H3,13,14,15,16,17) |
Clave InChI |
NBPULPYJTQMWEZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC(=NC(=N1)NCC2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-Diphenylbenzo[g]quinoxaline](/img/structure/B13131610.png)

![(3S,4R,5S)-5-[(1S)-1,2-bis(trimethylsilyloxy)ethyl]-3,4-bis(trimethylsilyloxy)oxolan-2-one](/img/structure/B13131624.png)
![N-(4-([2,4'-Bipyridin]-5-yl)phenyl)-3-methylaniline](/img/structure/B13131629.png)
![3-Methyl-5,6,7,8-tetrahydropyrido[3,4-e][1,2,4]triazine hydrochloride](/img/structure/B13131632.png)


![6-(1,1-Bis(4-aminophenyl)ethyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide](/img/structure/B13131647.png)
![2H-Phenanthro[1,10a-b]oxirene](/img/structure/B13131654.png)

![(S)-methyl 6'-chloro-3',4,4',5-tetrahydro-2H,2'H-spiro[benzo[b][1,4]oxazepine-3,1'-naphthalene]-7-carboxylate](/img/structure/B13131672.png)
![1,3-Dimethyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one](/img/structure/B13131681.png)
![N,N-diphenyl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-amine](/img/structure/B13131683.png)

